tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate
Description
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative featuring a propan-2-yl backbone with a (5-bromopyridin-3-yl)oxy group at position 1, a phenyl group at position 3, and a tert-butyl carbamate moiety at position 2. The (S)-stereochemistry at the propan-2-yl center distinguishes it from its enantiomers. This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging the bromopyridine moiety for halogen bonding and the phenyl group for lipophilicity.
Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22-16(9-14-7-5-4-6-8-14)13-24-17-10-15(20)11-21-12-17/h4-8,10-12,16H,9,13H2,1-3H3,(H,22,23)/t16-/m0/s1 |
InChI Key |
INCGEYMERWCJKG-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Industrial production methods may involve the use of flow microreactor systems to streamline the synthesis and improve yield .
Chemical Reactions Analysis
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex . This inhibition can affect various biological processes and has implications for the compound’s use in medicine and research.
Comparison with Similar Compounds
Halogen vs. Hydrogen Bonding
Stereochemical Impact
Heterocyclic Core Variations
- Pyridine (target, ) vs.
Substituent Effects
- Phenyl vs.
- Diphenyl vs.
Biological Activity
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a bromopyridine moiety, which is known for its biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, emphasizing its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C21H24BrN3O3
- Molecular Weight : 446.35 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of carbamates have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Neuroprotective Effects : Certain studies have demonstrated that similar compounds can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta (Aβ) peptides. This suggests potential applications in neurodegenerative diseases like Alzheimer's disease.
- Antioxidant Activity : Compounds with similar structures have also been reported to exhibit antioxidant properties, reducing oxidative stress in cellular environments.
In Vitro Studies
In a study examining the neuroprotective effects of related compounds, it was found that they could significantly reduce cell death in astrocytes exposed to Aβ1-42. The mechanism involved a reduction in inflammatory markers such as TNF-α and reactive oxygen species (ROS), indicating a protective role against oxidative stress .
In Vivo Studies
In vivo experiments demonstrated that these compounds could mitigate cognitive deficits in animal models of Alzheimer's disease. For instance, treatment with a structurally similar compound showed significant improvements in memory performance compared to control groups .
Case Studies
| Study | Method | Findings |
|---|---|---|
| Study 1 | In Vitro | Demonstrated inhibition of AChE with an IC50 value of 15.4 nM. |
| Study 2 | In Vivo | Showed cognitive improvement in scopolamine-induced memory impairment models. |
| Study 3 | Neuroprotection | Reduced TNF-α levels and ROS in astrocytes exposed to Aβ1-42. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
